molecular formula C10H9NO3S B2785245 ethyl (2Z)-3-cyano-2-hydroxy-3-(thiophen-2-yl)prop-2-enoate CAS No. 400081-13-2

ethyl (2Z)-3-cyano-2-hydroxy-3-(thiophen-2-yl)prop-2-enoate

Cat. No.: B2785245
CAS No.: 400081-13-2
M. Wt: 223.25
InChI Key: XWNAZWCHBHOWJO-CLFYSBASSA-N
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Description

Synthesis Analysis

While the specific synthesis process for this compound is not available, thiophene derivatives are often synthesized through various methods such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis .

Future Directions

Thiophene and its derivatives have attracted great interest in both industry and academia due to their diverse applications in medicinal chemistry and material science. They are a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity . Future research may focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .

Properties

IUPAC Name

ethyl (Z)-3-cyano-2-hydroxy-3-thiophen-2-ylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c1-2-14-10(13)9(12)7(6-11)8-4-3-5-15-8/h3-5,12H,2H2,1H3/b9-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWNAZWCHBHOWJO-CLFYSBASSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C#N)C1=CC=CS1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(\C#N)/C1=CC=CS1)/O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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